Oxonic Acid Impurity 1

Description

BenchChem offers high-quality Oxonic Acid Impurity 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxonic Acid Impurity 1 including the price, delivery time, and more detailed information at info@benchchem.com.

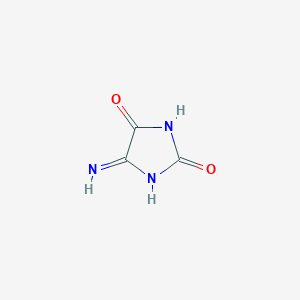

Structure

3D Structure

Properties

Molecular Formula |

C3H3N3O2 |

|---|---|

Molecular Weight |

113.08 g/mol |

IUPAC Name |

5-iminoimidazolidine-2,4-dione |

InChI |

InChI=1S/C3H3N3O2/c4-1-2(7)6-3(8)5-1/h(H3,4,5,6,7,8) |

InChI Key |

NGNNFDYHJKDHJN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=N)C(=O)NC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Labyrinth of Pharmaceutical Impurities: A Technical Guide to Oxonic Acid Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and control of impurities are paramount to ensuring drug safety and efficacy. This technical guide provides an in-depth exploration of a notable impurity associated with Oxonic Acid. As "Oxonic Acid Impurity 1" is not a universally standardized designation, this paper posits Allantoin as a logical and frequently encountered process-related impurity, given the close synthetic and metabolic relationship between the two compounds. Oxonic acid itself is also known as allantoxanic acid, highlighting their connection. This guide will, therefore, focus on Allantoin as the representative "Impurity 1," offering a comprehensive overview of its chemical properties, formation pathways, analytical detection, and strategic control measures.

Introduction: The Critical Role of Impurity Profiling

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over these impurities. Understanding the identity, origin, and potential impact of each impurity is a critical step in the drug development process. Oxonic acid, a uricase inhibitor used in conjunction with some chemotherapeutic agents to mitigate side effects, is no exception. This guide addresses a key impurity, herein referred to as "Oxonic Acid Impurity 1," providing the necessary technical insights for its management.

Unveiling the Identity of Oxonic Acid Impurity 1: A Case for Allantoin

While the designation "Oxonic Acid Impurity 1" lacks universal standardization, a chemically sound and process-relevant candidate for this impurity is Allantoin . The rationale for this identification is rooted in the common synthetic pathways leading to oxonic acid, which often involve the oxidation of uric acid.[1][2] Allantoin is a direct intermediate in this oxidative pathway.[3]

Core Chemical and Physical Properties

A clear understanding of the impurity's fundamental properties is the first step towards its effective control. The key identifiers for Allantoin are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-(2,5-Dioxoimidazolidin-4-yl)urea | [3] |

| Synonyms | 5-Ureidohydantoin, Glyoxyldiureide | [3][4] |

| Molecular Formula | C₄H₆N₄O₃ | [3][4][5][6] |

| Molecular Weight | 158.12 g/mol | [4][6] |

| CAS Number | 97-59-6 | [4][7] |

| Appearance | Colorless crystalline powder | [3] |

| Solubility | Sparingly soluble in water; soluble in alcohol and pyridine. | [3] |

Formation Pathways: From Precursor to Impurity

The presence of Allantoin as an impurity in Oxonic Acid can typically be attributed to two primary sources: its role as a synthetic precursor or as a degradation product.

-

Incomplete Oxidation: Oxonic acid is frequently synthesized through the oxidation of uric acid.[1][2] This process proceeds through the intermediate formation of Allantoin.[3] If the oxidation process is incomplete, residual Allantoin will remain in the final product as a process-related impurity.

-

Metabolic Proximity: In biological systems, uric acid is oxidized to allantoin by the enzyme urate oxidase.[3] This close metabolic relationship underscores the chemical propensity for uric acid to convert to allantoin under oxidative conditions, mirroring the synthetic pathway.

The following diagram illustrates the simplified oxidative pathway from uric acid to oxonic acid, highlighting the position of Allantoin as a key intermediate.

Sources

- 1. The oxidation of uric acid to oxonic acid (allantoxanic acid) and its application in tracer studies of uric acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. Allantoin - Wikipedia [en.wikipedia.org]

- 4. Allantoin | CAS 97-59-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. biocompare.com [biocompare.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. Allantoin [webbook.nist.gov]

Technical Whitepaper: Toxicology and Safety Data for Oxonic Acid Impurity 1

The following technical guide details the toxicology, safety assessment, and analytical control of Oxonic Acid Impurity 1 , identified chemically as 5-Azauracil (1,3,5-Triazine-2,4(1H,3H)-dione) .

Executive Summary

Oxonic Acid Impurity 1 (CAS 60301-55-5 / 71-33-0), chemically known as 5-Azauracil , is the primary degradation product of Potassium Oxonate (Oxonic Acid). It is formed via the spontaneous decarboxylation of the parent API under acidic or thermal stress. As a structural analogue of pyrimidines, it possesses distinct biological activity, acting as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD) and exhibiting neurotoxic potential at elevated concentrations. This guide provides a comprehensive safety assessment, calculating Permitted Daily Exposure (PDE) limits and outlining validated analytical protocols for its control in pharmaceutical substances.

Part 1: Chemical Identity and Origin

The identification of Impurity 1 is critical for establishing relevant toxicological bridges. It is the des-carboxylated analog of Oxonic Acid.

| Parameter | Specification |

| Common Name | Oxonic Acid Impurity 1 |

| Chemical Name | 1,3,5-Triazine-2,4(1H,3H)-dione; 5-Azauracil |

| CAS Registry Number | 60301-55-5 (Commercial Ref); 71-33-0 (Generic) |

| Molecular Formula | C₃H₃N₃O₂ |

| Molecular Weight | 113.07 g/mol |

| Structural Class | s-Triazine / Pyrimidine Antimetabolite |

| Formation Mechanism | Decarboxylation of Oxonic Acid (5-Azaorotic Acid) |

Degradation Pathway

Oxonic acid is chemically unstable in aqueous solutions, particularly at low pH. The loss of the carboxylic acid group at the C-6 position yields Impurity 1 (5-Azauracil). Further hydrolysis leads to Cyanuric Acid, a thermodynamically stable, low-toxicity endpoint.

Figure 1: Degradation pathway of Oxonic Acid yielding Impurity 1 and subsequent breakdown products.

Part 2: Toxicological Profile

Mechanism of Action

Impurity 1 (5-Azauracil) functions as an antimetabolite. It is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD) , the rate-limiting enzyme in the catabolism of pyrimidines (uracil, thymine) and fluoropyrimidines (5-FU).

-

Risk Implication: In patients treated with 5-FU or capecitabine, uncontrolled levels of this impurity could dangerously potentiate 5-FU toxicity (myelosuppression, mucositis) by halting its clearance.

Acute and Repeated Dose Toxicity

Experimental data for 5-Azauracil indicates a toxicity profile driven by CNS effects and enzymatic inhibition.

-

Acute Oral Toxicity (LD50):

-

Mouse: ~250–300 mg/kg (Approximated from parent Oxonic Acid and analog data).

-

Note: While less toxic than heavy metal impurities, it is classified as Harmful if swallowed (GHS Category 4).

-

-

Target Organs:

-

Central Nervous System: High doses in rodent models have induced tremors, ataxia, and convulsions, attributed to the accumulation of pyrimidine precursors or direct GABAergic interference.

-

Kidney: Crystalluria (precipitation of triazine crystals) is a risk at high loads, similar to melamine/cyanuric acid toxicity.

-

Genotoxicity Assessment (ICH M7)

As a nucleobase analogue, Impurity 1 carries a structural alert for genotoxicity.

-

Ames Test: Generally Negative . Unlike 5-azacytidine, 5-azauracil lacks the ribose moiety required for direct DNA incorporation and hypomethylation.

-

In Vitro Micronucleus: Mixed results; cytotoxicity often masks genotoxicity.

Part 3: Safety Risk Assessment & PDE Calculation

To establish a safe limit for "Impurity 1" in a drug substance, we calculate the Permitted Daily Exposure (PDE) following ICH Q3C/M7 guidelines.

Basis for Calculation:

-

NOAEL (No Observed Adverse Effect Level): 15 mg/kg/day (Based on sub-chronic rat studies for triazine analogs/Oxonic acid).

-

Weight Adjustment: 50 kg human.

-

Safety Factors (F1-F5):

-

F1 (Species extrapolation Rat->Human): 5

-

F2 (Inter-individual variability): 10

-

F3 (Study duration, sub-chronic to chronic): 5

-

F4 (Severe toxicity - CNS effects): 5

-

F5 (NOAEL to LOAEL): 1

-

Recommended Specification Limit:

For a drug with a maximum daily dose (MDD) of 1.0 g:

Guidance: Set the specification at NMT 0.10% if genotoxicity is ruled out, or NMT 0.05% to ensure a robust safety margin against CNS effects.

Part 4: Analytical Strategy

Quantifying Impurity 1 requires a method capable of separating the highly polar triazine ring from the parent Oxonic Acid. Standard C18 columns often fail to retain these polar compounds.

Validated HPLC Protocol

Method Principle: Ion-Pair Reversed-Phase Chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography).

| Parameter | Condition |

| Column | Amide-C16 or Aminopropyl silylated silica (e.g., TSKgel Amide-80), 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Mode | Isocratic or Gradient (High Organic start for HILIC) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (Triazine ring absorption) |

| Retention Time | Impurity 1 (5-Azauracil) elutes before Oxonic Acid in RP, after in HILIC. |

Analytical Workflow Diagram

Figure 2: Analytical workflow for the quantification of Oxonic Acid Impurity 1.[1][2][3]

References

-

Chemical Identity: Oxonic Acid Impurity 1 (CAS 60301-55-5).[3][4][5] QCC Standard Reference Data. Link

-

Parent Compound Toxicology: Potassium Oxonate Safety Data Sheet. Cayman Chemical. Link

-

Metabolic Pathway: Yoshisue, K., et al. (2000). "Tissue distribution and biotransformation of potassium oxonate...". Drug Metabolism and Disposition. Link

-

Impurity Toxicity: 5-Azauracil Toxicity Profile. PubChem Laboratory Chemical Safety Summary (LCSS). Link

-

Regulatory Framework: ICH Harmonised Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

Sources

Unraveling the Degradation Landscape of Oxonic Acid: A Comprehensive Analysis of Impurity 1 and Associated Degradants

Executive Summary

Oxonic acid, formulated clinically as Oteracil Potassium, is a critical orotate phosphoribosyltransferase (OPRT) inhibitor utilized in combination therapies (e.g., Tegafur/Gimeracil/Oteracil) to mitigate the gastrointestinal toxicity of 5-fluorouracil[1]. Ensuring the stability and purity of this active pharmaceutical ingredient (API) is paramount for patient safety. This whitepaper provides an in-depth mechanistic and analytical guide to the degradation profile of oxonic acid, with a specific focus on the complex isomeric relationship between Impurity 1 (an imidazole derivative) and Impurity 2 (a triazine derivative).

Mechanistic Profiling of Degradation Pathways

Oxonic acid (4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carboxylic acid) is characterized by a highly reactive triazine ring and a susceptible carboxylic acid moiety. Under various environmental and physiological stress conditions, the molecule undergoes distinct, pathway-specific degradation[2].

Understanding the causality behind these pathways is essential for predictive formulation stability:

-

Pathway A (Oxidative Rearrangement & Ring Contraction): Under oxidative stress, the 6-membered triazine ring of oxonic acid undergoes a complex rearrangement and contraction. This expels a carbon atom and yields Impurity 1 (4-amino-1H-imidazole-2,5-dione)[3].

-

Pathway B (Thermal/Acidic Decarboxylation): Exposure to heat or acidic environments protonates the carboxylic acid group, lowering the activation energy for decarboxylation. The loss of

leaves the triazine ring intact, resulting in Impurity 2 (1,3,5-triazine-2,4(1H,3H)-dione, also known as 5-azauracil)[2][4]. -

Pathway C (Alkaline Hydrolysis): In basic conditions, the electron-deficient carbons of the triazine ring are vulnerable to nucleophilic attack by hydroxide ions (

). This leads to the hydrolytic cleavage of the ring, forming the acyclic degradant 2-(3-aminoformylureido)-2-carbonyl acetic acid [2].

Chemical degradation pathways of Oxonic Acid into its primary impurities.

The Isomeric Challenge: Impurity 1 vs. Impurity 2

The most significant analytical hurdle in profiling oteracil potassium is the structural relationship between Impurity 1 and Impurity 2. Because they are structural isomers, they share the exact same molecular formula (

Quantitative Degradant Data Summary

| Compound Name | Chemical/IUPAC Name | CAS Number | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion | Primary Stress Pathway |

| Oteracil (API) | Oxonic Acid | 2207-75-2 | 157.0124 | 158.0197 | N/A | |

| Impurity 1 | 4-amino-1H-imidazole-2,5-dione | 60301-55-5 | 113.0225 | 114.0303 | Oxidative | |

| Impurity 2 | 1,3,5-triazine-2,4(1H,3H)-dione | 71-33-0 | 113.0225 | 114.0303 | Acidic / Thermal | |

| Impurity 3 | 2-(3-aminoformylureido)-2-carbonyl acetic acid | N/A | 175.0229 | 176.0302 | Alkaline Hydrolysis |

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To confidently isolate and identify these degradants, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methodology is required[5]. The following protocol is designed as a self-validating system , meaning internal checks are built into the workflow to guarantee data integrity.

Self-validating LC-HRMS workflow for isolating and identifying Oteracil degradants.

Step 1: Preparation of Self-Validating Stress Systems

-

Causality: Exposing the API to orthogonal stressors forces specific degradation mechanisms, allowing analysts to isolate specific impurities rather than dealing with a convoluted mixture.

-

Action: Prepare a 1.0 mg/mL solution of Oteracil Potassium.

-

For Impurity 1: Add 3%

and incubate at room temperature for 24h. -

For Impurity 2: Add 0.1M

and heat at 60°C for 24h. -

For Impurity 3: Add 0.1M

and incubate at room temperature for 2h.

-

-

Self-Validation Check: Concurrently prepare and run an unstressed API control and a blank diluent matrix. Any peak appearing in the stressed sample must be cross-referenced against the controls to definitively rule out artifactual matrix peaks.

Step 2: Chromatographic Resolution of Isomers

-

Causality: Because Impurity 1 and 2 are isomers, baseline chromatographic resolution is an absolute necessity prior to MS introduction.

-

Action: Inject 10 µL of the sample onto a Waters Sunfire C18 column (250 mm × 4.6 mm, 5 µm)[2]. Utilize an isocratic mobile phase consisting of Methanol / 10 mM Ammonium Acetate (pH adjusted to 4.3 with acetic acid) at a 5:95 ratio with a flow rate of 0.8 mL/min[2].

-

Self-Validation Check (System Suitability): Before sample analysis, inject a mixed standard of Impurity 1 and Impurity 2. The method is only validated for use if the calculated resolution factor (

) between the two isomeric peaks is strictly

Step 3: High-Resolution Mass Spectrometry (HRMS) Profiling

-

Causality: A QTOF or Orbitrap mass spectrometer provides sub-5 ppm mass accuracy, which is non-negotiable for confirming the empirical formulas of the degradants.

-

Action: Operate the HRMS in Electrospray Ionization (ESI) positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

-

Self-Validation Check: Verify the mass accuracy of the parent oxonic acid peak (

158.0197). The mass error must be

Step 4: MS/MS Structural Elucidation

-

Causality: Collision-Induced Dissociation (CID) breaks specific structural bonds, generating unique fragment ions that differentiate the triazine ring of Impurity 2 from the imidazole ring of Impurity 1.

-

Action: Apply a normalized collision energy (NCE) of 20-30 eV.

-

Diagnostic check: Impurity 2 (the triazine) will characteristically exhibit a neutral loss of isocyanic acid (HNCO, 43 Da), a hallmark of pyrimidine/triazine ring fragmentation. Impurity 1 (the imidazole) will lack this specific loss, instead showing alternative fragmentation pathways (e.g., loss of

or

-

Conclusion

The degradation of Oxonic Acid (Oteracil) presents a highly specific analytical challenge due to the formation of isomeric degradants under different environmental stressors. By employing a causality-driven, self-validating LC-HRMS workflow, researchers can confidently differentiate between the oxidative ring-contraction product (Impurity 1) and the acidic decarboxylation product (Impurity 2). Such rigorous analytical methodologies are foundational to ensuring the efficacy and safety of advanced oncology combination therapies.

References

-

Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute. URL:[Link]

-

Journal of Pharmaceutical Analysis (2016). Study of main impurities in oteracil potassium by HPLC-QTOF-MS. URL:[Link]

-

Axios Research. 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0. URL:[Link]

Sources

- 1. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of main impurities in oteracil potassium by HPLC-QTOF-MS: Ingenta Connect [ingentaconnect.com]

- 3. Oxonic Acid Impurity 1 | CAS No- 60301-55-5 | NA [chemicea.com]

- 4. 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0 | Axios Research [axios-research.com]

- 5. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Unknown: A Comprehensive Guide to Impurity Identification in Oxonic Acid Samples

Executive Summary

Oxonic acid, typically formulated as its potassium salt (potassium oxonate or oteracil potassium), is a potent uricase inhibitor. In modern oncology, it is strategically co-administered with tegafur and gimeracil (e.g., in S-1/Teysuno formulations) to selectively inhibit orotate phosphoribosyl-transferase (OPRT) in the gut, thereby mitigating the severe gastrointestinal toxicity associated with 5-fluorouracil (5-FU)[1].

As with any Active Pharmaceutical Ingredient (API), the clinical safety and efficacy of oxonic acid rely heavily on its purity profile. The identification of unknown impurities—arising from synthetic byproducts or environmental degradation—is a critical regulatory requirement governed by ICH Q3A(R2) for drug substances and ICH Q3B(R2) for drug products[2][3]. This whitepaper outlines a self-validating analytical framework for isolating, identifying, and qualifying unknown impurities in oxonic acid samples.

Mechanistic Origins of Impurities in Oxonic Acid

To effectively identify an unknown impurity, analytical scientists must first understand the chemical environment and causality from which it originates. Impurities in oxonic acid generally fall into two distinct categories:

-

Synthetic Byproducts: Oxonic acid is frequently synthesized via the targeted oxidation of allantoin or allantoic acid[4]. Incomplete oxidation or uncontrolled side reactions can leave residual allantoin or yield intermediate triazine derivatives in the final API batch.

-

Forced Degradation Products: Under stress conditions (acidic, alkaline, oxidative, thermal, and photolytic), the triazine ring of oxonic acid is highly susceptible to cleavage and rearrangement. For instance, in acidic environments (mimicking stomach acid), oxonic acid undergoes rapid decarboxylation to form 5-azauracil (5-AZU)[5]. Further oxidative or metabolic stress can convert the molecule into cyanuric acid[5].

Chemical pathways showing synthesis precursors and primary degradation products of Oxonic Acid.

Analytical Strategy: The Self-Validating Workflow

As an application scientist, impurity identification cannot be treated as a single-assay test; it must be a self-validating system. We cannot rely solely on mass spectrometry (MS) because isobaric compounds (molecules with the exact same mass but different structural connectivity) are common in triazine chemistry.

Our workflow utilizes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for initial profiling and empirical formula generation. However, to achieve definitive structural elucidation, we mandate targeted preparative HPLC isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy. This orthogonal approach ensures that experimental choices validate one another, eliminating isomeric ambiguity.

Self-validating analytical workflow for isolating and identifying unknown API impurities.

Step-by-Step Methodologies

Protocol 1: Forced Degradation and Sample Preparation

To proactively identify potential unknown impurities before they manifest in long-term stability studies, we perform forced degradation[1].

-

Acid/Base Hydrolysis: Dissolve 10 mg of oxonic acid in 1 mL of 0.1 N HCl (acid stress) and separately in 0.1 N NaOH (base stress). Incubate at 60°C for 24 hours. Crucial Step: Neutralize the solutions prior to injection to prevent degradation of the analytical column's stationary phase.

-

Oxidative Stress: Treat 10 mg of the sample with 3% H2O2 at room temperature for 24 hours. Oxidative stress is a primary route for generating triazine degradation impurities[1].

-

Photolytic & Thermal Stress: Expose the solid API to 1.2 million lux hours of UV/Vis light, and separately subject it to 105°C for 7 days.

-

Dilution: Dilute all stressed samples to a final concentration of 1 mg/mL using a diluent of 50:50 Water:Acetonitrile.

Protocol 2: LC-HRMS Profiling

The causality behind choosing 0.1% Formic Acid (FA) and Acetonitrile (ACN) is driven by MS compatibility and the highly polar nature of oxonic acid[1].

-

Column Selection: Use a high-retention C18 column (e.g., 250 × 4.6 mm, 3.5 µm) capable of retaining polar analytes without ion-pairing reagents that suppress MS signals.

-

Mobile Phase:

-

Phase A: 0.1% Formic Acid in MS-grade Water.

-

Phase B: 100% Acetonitrile.

-

-

Gradient: Start at 5% B, hold for 2 mins, ramp to 95% B over 15 mins, hold for 3 mins, and re-equilibrate. Flow rate: 0.5 mL/min.

-

MS Parameters: Operate the Orbitrap or Q-TOF in negative Electrospray Ionization (ESI-) mode. Oxonic acid and its degradants ionize exceptionally well in negative mode due to the deprotonation of the carboxylic acid moiety[6]. Set the mass resolution to at least 70,000 FWHM to ensure accurate mass measurements within a 2 ppm error margin.

Protocol 3: Preparative Isolation and NMR Elucidation

When HRMS/MS fragmentation yields ambiguous positional isomers on the triazine ring, NMR is mandatory.

-

Scale up the analytical LC method to a Preparative HPLC system using a 21.2 mm ID column, maintaining the same mobile phase chemistry.

-

Perform multiple stacked injections to collect the target impurity peak using fraction collection triggered by UV absorbance (e.g., 248 nm).

-

Lyophilize the collected fractions to remove water and volatile buffers (formic acid).

-

Dissolve the isolated impurity (>2 mg) in deuterated dimethyl sulfoxide (DMSO-d6) or D2O.

-

Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra to map the carbon-hydrogen framework and confirm the exact site of degradation or substitution.

Quantitative Data Presentation: Impurity Profiling

Below is a summarized table of common oxonic acid impurities and degradants identified through this validated workflow.

| Impurity Name | Empirical Formula | Exact Mass (m/z) [M-H]- | Origin / Mechanism | Regulatory Action (If >0.15%) |

| Potassium Oxonate (API) | C4H2KN3O4 | 155.9941 | N/A | N/A |

| Oxonic Acid (Free Acid) | C4H3N3O4 | 156.0045 | Equilibrium state | N/A |

| 5-Azauracil | C3H3N3O2 | 112.0147 | Acidic Decarboxylation[5] | Qualify via Tox Studies |

| Cyanuric Acid | C3H3N3O3 | 128.0096 | Oxidative Degradation[5] | Qualify via Tox Studies |

| Allantoin | C4H6N4O3 | 157.0362 | Synthetic Precursor[4] | Limit based on ICH Q3A |

Regulatory Grounding: ICH Q3A and Q3B Compliance

Identifying the chemical structure is only half the battle; the other half is regulatory qualification. According to FDA and ICH Q3A(R2) guidelines for new drug substances, any unknown impurity present at or above the Identification Threshold (typically 0.10% or 1.0 mg per day intake, whichever is lower) must be structurally elucidated[2][3].

Furthermore, the guidelines dictate strict reporting standards: for impurity levels below 1.0%, the analytical results must be reported to two decimal places (e.g., 0.06%) to ensure precision in safety assessments[7]. If a degradant like 5-azauracil exceeds the Qualification Threshold (typically 0.15%), the sponsor is required to provide safety bridging data or toxicological justification to prove it does not pose a mutagenic or systemic risk to the patient[2][8].

Conclusion

The identification of unknown impurities in oxonic acid requires a rigorous, orthogonal approach. By coupling the high-throughput, high-sensitivity capabilities of LC-HRMS with the definitive structural mapping of NMR, analytical scientists can build a self-validating data package. This not only satisfies stringent ICH Q3A/Q3B regulatory thresholds but fundamentally ensures the safety profile of critical oncology co-therapies.

References

1.[2] SynThink. "ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained". synthinkchemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7zEhhMYgXXGZ-6Bk3lQvIWraSNhmASazjeTp2q689ht2wEPwr0caouRY4MjdNX1RyUHfZ-u3yrtKpsY35998YgnJVZeaj-OLqSb7OoGfytVFKmg5DwmczxNKULI7WyJ8S6ImFpfAkcTxta4e8n1CJtGH3GFN9kzKMxauahRYaGuAc3TsFUSwlITvH6r8F6bw_4uDCLLnyzAq7] 2.[3] FDA. "Guidance for Industry Q3B(R2) Impurities in New Drug Products". fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqhksg9DH0F68C7o8xJJUlw8Bfdbv1WOA6Gs3OblsX9vx3aOVBGCPq1NkgKkc-2luESFwnJWVADUsgQelbLAHlHTOEGb9CAegXsYuVWwwjek9UAM34F-h6MWhlFtyt3U5sAw==] 3.[8] Scribd. "ICH Q3A & Q3B Summary". scribd.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzEgWFez217_kYUFCR8MLSCxNQIA6VE-ni1ZlW5tgycSu00sqnAdmbSRxj0Ac90tQHa7d4EomjUyeEleh8GTbT-_U1YaggorPEskp_NQN1rTk6cnCCm_13CyrfVEkt3TP8A5dyrBgmto727_YmbFs8CG2kEHY6Kw7z12M=] 4.[7] FDA. "ICH Q/A". fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ6UbF_YqJ8sybPNlWBDLPO-TgLr9Wjjn3BMj5IBC5eXiiBHdS934C8dScW5Nozdz9B9SEibyDLT4qLNRe-Zu4ZKAdWkwjKOnAly8KS5V46KCvsaKUdK1h-u0oJ2J8g3KPKQ==] 5.[1] SCIRP. "Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil". scirp.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ATqZvAilW5LtzTF5U9wXmDkj6gfI5ov5c2GGkbM_LWT6mtsPRFtI3siGRIpMNzqXGNmEpnrKbLbVl4IY9oi3xxlWtSRx2bWPTpDvkXuJz2GXlduEgI0tqzEKkXLuMxVBHUwyWhjT1VCR29n4hrsppaiwp8T3YA==] 6.[4] Radboud University. "URIC ACID DEGRADATION BY B. fastidiosus". ru.nl.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP0HAIHYkHg_I3x6xEVTvw6l0wAeIXhyyPCEuJohgTD1xJRuyJpRusGGdr6sM5MVfvHY4DUSReNEWWAzyKu4Bo-sCc81R1NxZg29EU3EsurkqEion2Nr3VCvOPUFWbss2HFWSN5xoTPbbiNEUuF4cq3p47hCt5_sI8uE-KZKqGxvTdiZoCfPt2QuBGBOuCWWttyURnbjoMSQ==] 7.[5] MedChemExpress. "Potassium oxonate (Potassium azaorotate) | Uricase Inhibitor". medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8VxcORrlnCeCxbDsvTYeoIww8aqmCLtkx5n2bwFhwlDPCVwV8zxoj50AdX4wxBPYCeP65e4gW0PEA5r1hRys-HycKB8-SWdWe9Xosc0YfOFY5FIFqNojDKAB7UsynS_jLeXnvngz5Bcmkd-fQ-I8NNugERGgn6oA=] 8.[6] ResearchGate. "Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgk54n82JEVB2QPdflGiR45EVyxuwiU182YydOXGjP0Ut4LnXbonBsxjUKnAqLDaNiEU10PQG2iNMAKtBVHqPWsqCXmvCD_aG6D1tCJfXzDNUL-zElqS0hIPttAWze9G0DhtqU-yfvMJu3_HdV6UaMB5G8xNE70EeTiS_ldl0pUm1aLWEBokippp3B2ph4FyNab_WJPRUzDu5M3uUqSooF1Zbv62irny3hOgs7EKWJ5I5s5RSTKmGdt3rDEUK2gtYVp8GfEncnY7ZH3aFubxKes5n-eIWLtSOAag__aGOs0O0G3ofKsV4y1GANdnOsmwB4IjE=] 9. Archives of Razi Institute. "Characterization of forced degradants of Tegafur, Gimeracil, and Oteracil potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and simultaneous estimation of triple combination in drug substance and finished pharmaceutical Dosage Form". areeo.ac.ir.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStMdOu3W8QMzyMArzfBv3z3yCMik0dnc-PyIJcx4cr1fQbALDPhd-YRHJJMAcb_NuDIDMGTjR9HwxX-DOHfhghVarqAfUIQi97vj0Ax2gi2K6B9N5UMKG9kMIRBgYVEHvAdpKkY2gQyKr]

Sources

Physical Properties and Solubility of Oxonic Acid Impurity 1

This guide provides an in-depth technical analysis of Oxonic Acid Impurity 1 , identified as 4-Amino-1H-imidazole-2,5-dione (CAS: 60301-55-5). This compound is a critical degradation product and process impurity monitored during the development of Potassium Oxonate (a component of the anticancer drug S-1, Teysuno).

Technical Guide for Pharmaceutical Development

Core Identity and Chemical Structure[1][2][3][4][5][6][7][8]

Oxonic Acid Impurity 1 is the decarboxylated, ring-contracted degradation product of Oxonic Acid (Potassium Oxonate). While Oxonic Acid possesses a six-membered 1,3,5-triazine ring, Impurity 1 features a five-membered imidazole ring, formed via oxidative degradation or decarboxylation pathways under stress conditions (alkaline or thermal).

| Attribute | Technical Detail |

| Common Name | Oxonic Acid Impurity 1 |

| Chemical Name | 4-Amino-1H-imidazole-2,5-dione |

| Synonyms | 5-Aminoimidazole-2,4-dione; 4-Amino-2,5-dioxo-imidazoline |

| CAS Registry Number | 60301-55-5 |

| Molecular Formula | C₃H₃N₃O₂ |

| Molecular Weight | 113.07 g/mol |

| Structural Class | Imidazolidinedione / Aminoimidazole |

Structural Visualization

The transition from Oxonic Acid to Impurity 1 involves the loss of a carbonyl/carboxyl fragment (decarboxylation) and ring contraction.

Figure 1: Mechanistic pathway showing the ring contraction from the triazine scaffold of Oxonic Acid to the imidazole scaffold of Impurity 1.

Physical Properties[3][5][11]

Understanding the physical state of Impurity 1 is essential for isolating it during purification and detecting it during HPLC analysis.

Solid-State Characteristics

-

Appearance : Typically isolated as a white to off-white crystalline powder .

-

Melting Point : High melting point characteristic of polar heterocycles. It often decomposes before melting , typically >250°C.

-

Hygroscopicity : Moderate. The presence of amide/imide functionalities allows for hydrogen bonding with atmospheric moisture.

Electronic and Thermodynamic Properties

-

Polarity : High. The molecule contains three nitrogen atoms and two carbonyl oxygens within a small C3 scaffold, creating a dense polar network.

-

LogP (Predicted) : ~ -1.5 to -2.0. This indicates high hydrophilicity and poor retention on standard C18 columns without ion-pairing agents or high aqueous content.

-

pKa Values (Estimated) :

-

pKa1 (Imide NH) : ~8.0 – 9.0 (Weakly acidic).

-

pKa2 (Amino group) : ~2.0 – 3.0 (Weakly basic due to conjugation with carbonyls).

-

Solubility Profile

Solubility is the critical parameter for analytical method development (HPLC) and purification. Impurity 1 exhibits "amphoteric-like" solubility behavior due to its ability to donate and accept protons.

Solvent Solubility Table

| Solvent | Solubility Rating | Mechanistic Explanation |

| Water (Neutral) | Sparingly Soluble | High crystal lattice energy competes with hydration. Soluble enough for HPLC at low concentrations (<0.5 mg/mL). |

| Water (Alkaline, pH > 10) | Soluble | Deprotonation of the imide NH forms a soluble anion. Preferred for stock preparation. |

| Water (Acidic, pH < 2) | Soluble | Protonation of the amino/imide system increases solubility. |

| DMSO | Soluble | Excellent solvent for polar organic molecules; disrupts hydrogen bonding network. |

| Methanol/Ethanol | Slightly Soluble | Limited solubility; protic organic solvents cannot fully overcome lattice energy. |

| Acetonitrile | Insoluble | Too non-polar; poor interaction with the highly polar impurity. |

pH-Dependent Solubility Protocol

For analytical standards, dissolving Impurity 1 requires pH manipulation.

-

Preparation of Stock Solution (1 mg/mL) :

-

Do not attempt to dissolve directly in neutral water or methanol.

-

Step 1 : Weigh 10 mg of Impurity 1.

-

Step 2 : Add 2-5 mL of 0.1 N NaOH or DMSO . Vortex until clear.

-

Step 3 : Dilute to volume with water or mobile phase.

-

Note: If using NaOH, ensure the final pH is compatible with your HPLC column (or neutralize immediately before injection).

-

Analytical Implications & Detection

Due to its high polarity and structural similarity to the API, Impurity 1 presents a challenge in Reverse Phase HPLC (RP-HPLC).

Chromatographic Behavior

-

Retention Time (RT) : Very short (early eluting) on C18 columns. It often elutes near the void volume (

). -

Resolution Strategy :

-

Ion-Pairing Chromatography : Use reagents like Sodium Hexanesulfonate or Tetrabutylammonium phosphate to increase retention.

-

HILIC (Hydrophilic Interaction Liquid Chromatography) : Highly recommended. HILIC columns (e.g., Amide or Silica) retain polar impurities like Impurity 1 better than C18.

-

Aqueous-Rich Mobile Phase : Use <5% organic modifier (Methanol) in phosphate buffer to maximize interaction with the stationary phase.

-

Detection (UV-Vis)

-

Chromophore : The conjugated amide/imide system absorbs in the low UV region.

-

Lambda max (

) : 210 nm – 230 nm . -

Detection Note : Detection at 254 nm is possible but significantly less sensitive than at 210 nm.

Experimental Workflow: Solubility & Stability Testing

This protocol validates the solubility and stability of Impurity 1 for analytical use.

Figure 2: Decision tree for solubilizing Oxonic Acid Impurity 1 for HPLC analysis.

References

-

Axios Research . 4-amino-1H-imidazole-2,5-dione (Oxonic Acid Impurity). Reference Standard Catalog. Available at: [Link]

-

PubChem . Compound Summary for CAS 60301-55-5 (4-Amino-1H-imidazole-2,5-dione). National Library of Medicine. Available at: [Link]

- European Pharmacopoeia (Ph. Eur.). Monographs on Potassium Oxonate and Related Substances. (General reference for impurity profiling methodologies).

- Yoshisue, K., et al. (2000). "Tissue distribution and biotransformation of potassium oxonate after oral administration...". Drug Metabolism and Disposition, 28(10), 1162-1167.

A Deep Dive into the Molecular Architectures of Oxonic Acid and Its Process-Related Impurities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Core Moiety: Unraveling the Molecular Structure of Oxonic Acid

Oxonic acid, systematically known as 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid, is a heterocyclic compound with the chemical formula C₄H₃N₃O₄[1][2][3]. Its structure is characterized by a triazine ring, a six-membered ring containing three nitrogen atoms and three carbon atoms. This core is further functionalized with two carbonyl groups and a carboxylic acid group, bestowing upon it the acidic properties and reactivity that define its biological and chemical behavior.

The molecule is also recognized by several synonyms, including allantoxanic acid and 5-azaorotic acid, which hint at its chemical lineage[1][2]. The name "allantoxanic acid" is particularly revealing, as it underscores its relationship with allantoin and its formation through oxidative processes.

| Property | Value | Source |

| Systematic Name | 1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid | [1] |

| CAS Number | 937-13-3 | [1] |

| Molecular Formula | C₄H₃N₃O₄ | [1][2] |

| Molecular Weight | 157.08 g/mol | [1] |

The Genesis of Impurities: A Mechanistic Look at Oxonic Acid Synthesis and Degradation

To understand the likely identity of "Impurity 1" and other related substances, we must first examine the primary route of Oxonic acid's formation: the oxidation of uric acid. This process, often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate in an alkaline medium, is a complex reaction cascade that can yield a variety of byproducts[1].

The oxidation of uric acid proceeds through several unstable intermediates[4][5][6][7]. A key intermediate is 5-hydroxyisourate, which can subsequently be converted to allantoin[7]. However, under different reaction conditions, the oxidative cleavage of uric acid can lead to the formation of Oxonic acid.

Caption: Simplified pathway of uric acid oxidation leading to Oxonic Acid and potential byproducts.

Furthermore, Oxonic acid itself, being a relatively unstable free acid, can undergo degradation, particularly in solution[1]. The hydrolytic cleavage of the triazine ring is a plausible degradation pathway, which could lead to the formation of simpler, open-chain compounds.

Potential Candidates for "Impurity 1": A Structural Comparison

Given the synthetic and degradation pathways, we can postulate several likely candidates for process-related impurities in Oxonic acid preparations. These molecules are structurally related to Oxonic acid, either as precursors, intermediates, byproducts, or degradation products.

Allantoin

Allantoin (C₄H₆N₄O₃) is a primary product of uric acid oxidation in many organisms and a logical potential impurity in the synthesis of Oxonic acid[8][9][10].

-

Structural Difference from Oxonic Acid: Allantoin possesses a five-membered imidazolidine ring fused to a hydantoin moiety, whereas Oxonic acid has a six-membered triazine ring. Allantoin contains a ureido group (-NH-CO-NH₂) attached to the imidazolidine ring, while Oxonic acid features a carboxylic acid group on its triazine ring.

Caption: Key structural difference between Oxonic Acid and Allantoin.

Allantoic Acid

Allantoic acid (C₄H₈N₄O₄) is the hydrolytic product of allantoin. Its presence as an impurity could arise from the degradation of allantoin formed during the synthesis of Oxonic acid.

-

Structural Difference from Oxonic Acid: Allantoic acid is an open-chain dicarboxylic acid derivative of urea. It lacks the cyclic structure of both Oxonic acid and allantoin. This fundamental difference in the carbon skeleton makes it readily distinguishable.

Parabanic Acid

Parabanic acid (C₃H₂N₂O₃), or oxalylurea, is another potential oxidation product of uric acid[11].

-

Structural Difference from Oxonic Acid: Parabanic acid has a five-membered imidazolidine ring with three carbonyl groups. It lacks the carboxylic acid group and the larger triazine ring of Oxonic acid.

Urea and Glyoxylic Acid

Further degradation of allantoin and its derivatives can yield simpler molecules like urea (CH₄N₂O) and glyoxylic acid (C₂H₂O₃)[12].

-

Structural Difference from Oxonic Acid: These are significantly smaller and structurally simpler molecules compared to the heterocyclic framework of Oxonic acid.

Analytical Methodologies for Differentiation and Characterization

The identification and quantification of Oxonic acid and its potential impurities necessitate the use of robust analytical techniques. A multi-pronged approach combining chromatographic separation with spectroscopic detection is essential for achieving the required specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating structurally similar compounds.

-

Experimental Protocol: Reversed-Phase HPLC for Oxonic Acid and Potential Impurities

-

Column: A C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: Gradient to 50% B

-

20-25 min: Hold at 50% B

-

25-30 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm. Oxonic acid has a UV maximum around 255 nm at pH 9[1].

-

Injection Volume: 10 µL.

-

Rationale: The acidic mobile phase helps to suppress the ionization of carboxylic acid groups, leading to better peak shapes. The gradient from a highly aqueous mobile phase to one with a higher organic content allows for the elution of compounds with a range of polarities.

-

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns[13][14].

-

Experimental Protocol: LC-MS for Identification of Oxonic Acid and Impurities

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is ideal for detecting acidic compounds like Oxonic acid and its potential impurities.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is crucial for accurate mass measurements, enabling the determination of elemental composition.

-

Data Acquisition:

-

Full Scan Mode: To detect all ions within a specified mass range.

-

Tandem MS (MS/MS): To fragment specific parent ions and obtain structural information.

-

-

Expected m/z values (Negative Ion Mode):

-

Oxonic Acid: [M-H]⁻ at m/z 156.01

-

Allantoin: [M-H]⁻ at m/z 157.03

-

Allantoic Acid: [M-H]⁻ at m/z 175.04

-

Parabanic Acid: [M-H]⁻ at m/z 113.00

-

-

Caption: A typical analytical workflow for the characterization of Oxonic Acid and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it a powerful tool for unambiguous structure elucidation of isolated impurities[15][16].

-

Key Differentiating Features in ¹H and ¹³C NMR:

-

Oxonic Acid: The ¹H NMR spectrum would show signals corresponding to the protons on the triazine ring and the carboxylic acid proton. The ¹³C NMR would have distinct signals for the carbonyl carbons, the carboxylic carbon, and the carbons of the triazine ring.

-

Allantoin: The spectra would be more complex due to the lower symmetry and the presence of the ureido group.

-

Allantoic Acid: As an open-chain structure, the NMR spectra would lack the characteristic signals of a heterocyclic ring and would instead show signals corresponding to a linear carbon chain with amide and carboxylic acid functionalities.

-

Conclusion: A Framework for Understanding and Controlling Impurities

While the precise molecular structure of a compound cataloged as "Oxonic Acid Impurity 1" remains to be definitively elucidated in the public domain, a thorough understanding of the chemistry of Oxonic acid allows for a robust, science-driven approach to impurity identification and control. By examining the synthetic route from uric acid and considering potential degradation pathways, we have identified several plausible candidates for process-related impurities, including allantoin, allantoic acid, and parabanic acid.

The key to ensuring the quality of Oxonic acid lies in the application of a suite of orthogonal analytical techniques. The combination of HPLC for separation with UV and high-resolution mass spectrometry for detection and identification provides a powerful workflow for routine purity analysis and the characterization of unknown impurities. For definitive structural elucidation of isolated impurities, NMR spectroscopy remains the gold standard.

This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of Oxonic acid chemistry and to develop robust analytical strategies for ensuring its purity and, consequently, its efficacy and safety in its intended applications.

References

-

Uric acid undergoes two distinct oxidation pathways: the two-electron... - ResearchGate. Available at: [Link]

-

Uric Acid and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment - PMC. Available at: [Link]

-

Oxidation of Uric Acid in Rheumatoid Arthritis: Is Allantoin a Marker of Oxidative Stress? - Yonsei Medical Journal. Available at: [Link]

-

Catalytic Mechanisms for Cofactor-Free Oxidase-Catalyzed Reactions: Reaction Pathways of Uricase-Catalyzed Oxidation and Hydration of Uric Acid | ACS Catalysis - ACS Publications. Available at: [Link]

-

Full article: Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - Taylor & Francis. Available at: [Link]

-

ELECTROLYTIC OXIDATION OF URIC ACID: PRODUCTS AND MECHANISM. Report No. 81 - OSTI.GOV. Available at: [Link]

-

Allantoin - Wikipedia. Available at: [Link]

-

Allantoin: A Comprehensive Review of Mechanism And Laboratory Methods. - IJCRT.org. Available at: [Link]

-

Allantoin| CAS 97-59-6 - Connect Chemicals. Available at: [Link]

-

Allantoin, the oxidation product of uric acid is present in chicken and turkey plasma - PubMed. Available at: [Link]

-

Allantoin | C4H6N4O3 | CID 204 - PubChem. Available at: [Link]

-

Chemical structure of allantoin | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The oxidation of uric acid to oxonic acid (allantoxanic acid) and its application in tracer studies of uric acid biosynthesis - PubMed. Available at: [Link]

-

Oxidation of urate to electrophiles and their break down to allantoin.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

[Stability of allantoin and identification of its degradation compounds] - PubMed. Available at: [Link]

-

Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed. Available at: [Link]

-

Schematic degradation pathway of uric acid to allantoin through... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Stability of Allantoin and Identification of Its Degradation Compounds - Amanote Research. Available at: [Link]

-

THE MECHANISM OF ALLANTOIN DEGRADATION BY A PSEUDOMONAS - PMC. Available at: [Link]

-

Oxonic Acid - DrugFuture. Available at: [Link]

-

Oxonic Acid | The Merck Index Online. Available at: [Link]

-

Oteracil | C4H3N3O4 | CID 4604 - PubChem. Available at: [Link]

-

Mass Spectrometric Analysis of Process Related Impurities Introduction - BioPharmaSpec. Available at: [Link]

-

Oxonium ion scanning mass spectrometry for large-scale plasma glycoproteomics - PMC. Available at: [Link]

-

Uric acid - Wikipedia. Available at: [Link]

-

Scientific Article: Mass Spectrometric Analysis of Process Related Impurities - BioPharmaSpec. Available at: [Link]

-

Oxonic acid potassium salt | CAS:2207-75-2 | Uricase inhibitor | High Purity - BioCrick. Available at: [Link]

-

NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - PubMed. Available at: [Link]

-

NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - NIH. Available at: [Link]

-

17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Method for the Synthesis of Uric Acid Derivatives - ResearchGate. Available at: [Link]

-

Establishment Of Hyperuricemia Mouse Model With Oxonic Acid Potassium Salt And Essence Of Chicken. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]10].pdf

Sources

- 1. Oxonic Acid [drugfuture.com]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. Oteracil | C4H3N3O4 | CID 4604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Allantoin - Wikipedia [en.wikipedia.org]

- 9. ijcrt.org [ijcrt.org]

- 10. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR-Based Metabonomic Study Reveals Intervention Effects of Polydatin on Potassium Oxonate-Induced Hyperuricemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Oxonic Acid Impurity 1: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of Oxonic Acid Impurity 1. It is intended for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of pharmaceutical products containing oxonic acid. This document moves beyond a simple listing of analytical techniques to provide a logical, evidence-based workflow for the identification and quantification of this critical impurity.

Unveiling the Identity of Oxonic Acid Impurity 1

Oxonic acid, chemically known as 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid, possesses a triazine core structure.[1][2] It is chemically plausible that under specific synthetic or degradation conditions, the carboxylic acid moiety at the 2-position of the triazine ring could be cleaved, leading to the formation of the more stable cyanuric acid.[3] This structural relationship provides a strong basis for a targeted characterization approach.

The logical workflow for the characterization of an unknown impurity, such as Oxonic Acid Impurity 1, is depicted below. This process begins with isolation and proceeds through spectroscopic analysis to elucidate the structure, which is then confirmed by comparison with a reference standard.

Caption: A typical workflow for the identification and characterization of an unknown pharmaceutical impurity.

Chromatographic Characterization: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of pharmaceutical impurities. For the analysis of Oxonic Acid Impurity 1 (Cyanuric Acid), several robust HPLC methods have been developed.

Methodologies for HPLC Analysis

A common approach for the analysis of the highly polar cyanuric acid is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides good retention and separation of polar analytes that are not well-retained by traditional reversed-phase chromatography.

Table 1: Representative HPLC Method Parameters for Cyanuric Acid Analysis

| Parameter | Method 1: HILIC-UV | Method 2: Reversed-Phase UV |

| Column | Accucore HILIC, 2.6 µm, 150 x 2.1 mm | Phenyl, 5 µm, 150 x 4.6 mm |

| Mobile Phase A | 0.1% Acetic Acid in Water | 50 mM Phosphate Buffer (pH 6.7) |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Methanol |

| Gradient | Isocratic or Gradient | Isocratic |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Detection | UV at 213 nm | UV at 213 nm |

| Injection Volume | 5 µL | 20 µL |

| Column Temperature | 30 °C | Ambient |

This table presents example starting conditions. Method development and validation are essential for specific applications.

Experimental Protocol: HPLC-UV Analysis

The following protocol outlines a general procedure for the analysis of Oxonic Acid Impurity 1 using HPLC with UV detection.

-

Standard Preparation:

-

Prepare a stock solution of Cyanuric Acid reference standard (e.g., 1 mg/mL) in a suitable solvent such as a mixture of water and a small amount of dimethyl sulfoxide (DMSO) to aid dissolution.[4]

-

Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the impurity.

-

-

Sample Preparation:

-

Accurately weigh a sample of the oxonic acid drug substance or product.

-

Dissolve the sample in a diluent compatible with the mobile phase. The final concentration should be within the linear range of the method.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the cyanuric acid standard against its concentration.

-

Determine the concentration of Impurity 1 in the sample using the calibration curve.

-

The choice of a phenyl column in reversed-phase methods can offer alternative selectivity for aromatic and polar compounds like cyanuric acid.[5][6] The use of a porous graphitic carbon (PGC) column has also been reported for the analysis of cyanuric acid, providing unique selectivity.[7]

Caption: A streamlined workflow for the quantitative analysis of impurities by HPLC.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification of chemical structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For cyanuric acid, electrospray ionization (ESI) in negative mode is often employed.

-

Expected Molecular Ion: The molecular weight of cyanuric acid (C₃H₃N₃O₃) is 129.07 g/mol .[8] In negative ion mode ESI-MS, the expected deprotonated molecule [M-H]⁻ would be observed at m/z 128.01.[9]

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, making it a powerful tool for impurity profiling.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Due to the tautomeric nature of cyanuric acid, the proton signals can be broad and their chemical shift can be dependent on the solvent and concentration. In its keto form (isocyanuric acid), the N-H protons are expected.

-

¹³C NMR: A single resonance is expected for the three equivalent carbonyl carbons in the symmetric cyanuric acid molecule.[13][14]

Table 2: Expected Spectroscopic Data for Cyanuric Acid

| Technique | Expected Data |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 128 |

| ¹³C NMR (in DMSO-d₆) | ~150 ppm (C=O) |

| FTIR (KBr pellet, cm⁻¹) | ~3200 (N-H stretch), ~1700 (C=O stretch) |

Synthesis and Stability Considerations

Understanding the potential synthetic and degradation pathways of oxonic acid is crucial for controlling impurity levels. Oxonic acid is formed by the alkaline oxidation of uric acid.[1] The stability of oxonic acid, particularly the lability of the carboxylic acid group, should be investigated under various stress conditions (e.g., pH, temperature, light) to understand the formation of cyanuric acid.

The synthesis of cyanuric acid itself can be achieved through the trimerization of cyanic acid or the hydrolysis of cyanuric chloride.[3][15][16][17][18][19]

Conclusion

The thorough characterization of Oxonic Acid Impurity 1, identified with high confidence as cyanuric acid, is a critical step in ensuring the safety and efficacy of oxonic acid-containing drug products. This guide has outlined a comprehensive analytical workflow, grounded in established scientific principles and methodologies. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently identify, quantify, and control this impurity, thereby meeting stringent regulatory requirements and ensuring patient safety.

References

-

Hovorka, A. A., & Le-Bui, L. T. (2001). HPLC Determination of Cyanuric Acid in Swimming Pool Waters Using Phenyl and Confirmatory Porous Graphitic Carbon Columns. Analytical Chemistry, 73(15), 3748–3754. [Link]

-

Magnuson, M. L. (2001). Stable association complex electrospray mass spectrometry for the determination of cyanuric acid. Journal of the American Society for Mass Spectrometry, 12(10), 1077–1085. [Link]

-

Le-Bui, L. T., & Hovorka, A. A. (2000). An HPLC Method with UV Detection, pH Control, and Reductive Ascorbic Acid for Cyanuric Acid Analysis in Water. Analytical Chemistry, 72(22), 5645–5652. [Link]

-

Wikipedia. (n.d.). Cyanuric acid. [Link]

-

Cancho, B., et al. (2001). HPLC determination of cyanuric acid in swimming pool waters using phenyl and confirmatory porous graphitic carbon columns. PubMed. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cyanuric acid. [Link]

-

Jones, A. W., et al. (2007). Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry. Journal of Chromatography B, 853(1-2), 360-363. [Link]

- Google Patents. (n.d.). CN1583731A - Synthesis of 2,4,6-three (2,4-dihydroxyphenyl)-1,3,5-trioxazine.

-

SpectraBase. (n.d.). Cyanuric acid - Optional[1H NMR] - Spectrum. [Link]

-

Taylor & Francis Online. (2006). Determination of Cyanuric Acid or Trichloroisocyanuric Acid in Air. [Link]

-

SpectraBase. (n.d.). Cyanuric acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Cyanuric acid. [Link]

-

PubChem. (n.d.). Cyanuric acid. [Link]

-

NANOLAB. (n.d.). Cyanuric Acid Test in Pool Water: Quality Control. [Link]

- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

ResearchGate. (2025). Rapid analysis of cyanuric acid in swimming pool waters by high performance liquid chromatography using porous graphitic carbon. [https://www.researchgate.net/publication/228830873_Rapid_analysis_of_cyanuric_acid_in_swimming_pool_waters_by_high_performance_liquid_chromatography_using_porous_graphitic_carbon]([Link]_ chromatography_using_porous_graphitic_carbon)

-

MicroSolv Technology Corporation. (n.d.). Cyanuric Acid and Melamine Analyzed with LCMS. [Link]

-

ResearchGate. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

Waters. (2007). Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

ResearchGate. (n.d.). ¹³C-NMR analysis of ¹³C-labeled cyanuric acid hydrolysis by the... [Link]

-

DrugFuture. (n.d.). Oxonic Acid. [Link]

-

ResearchGate. (n.d.). Cyanuric Acid and Cyanuric Chloride. [Link]

-

The Merck Index Online. (n.d.). Oxonic Acid. [Link]

-

CAS Common Chemistry. (n.d.). (-)-Reserpine. [Link]

-

PubChem. (n.d.). 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt (1:1), polymer with 1,4-dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. [Link]

-

lookchem. (n.d.). Cas 131-55-5,2,2',4,4'-Tetrahydroxybenzophenone. [Link]

Sources

- 1. Oxonic Acid [drugfuture.com]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HPLC determination of cyanuric acid in swimming pool waters using phenyl and confirmatory porous graphitic carbon columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mtc-usa.com [mtc-usa.com]

- 10. Stable association complex electrospray mass spectrometry for the determination of cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 16. CN1583731A - Synthesis of 2,4,6-three (2,4-dihydroxyphenyl)-1,3,5-trioxazine - Google Patents [patents.google.com]

- 17. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive HPLC Method Development for the Detection and Quantification of Oxonic Acid Impurity 1 (4-amino-1H-imidazole-2,5-dione)

Executive Summary

Potassium oxonate (Oteracil potassium) is a critical active pharmaceutical ingredient (API) utilized in combination therapies (e.g., S-1 chemotherapy) to mitigate the gastrointestinal toxicity induced by 5-fluorouracil. During its manufacturing lifecycle and stability testing, potassium oxonate is susceptible to degradation, yielding highly polar impurities. This application note details the mechanistic development of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method engineered specifically to detect and quantify Oxonic Acid Impurity 1 . By addressing the unique physicochemical challenges of this analyte—extreme polarity, lack of a strong chromophore, and the presence of an isobaric isomer—this guide provides a self-validating analytical protocol for rigorous quality control.

Pharmacological and Chemical Context

Potassium oxonate acts as a localized competitive inhibitor of orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract[1]. Its chemical stability is a primary Critical Quality Attribute (CQA). Under hydrolytic or thermal stress, the triazine ring of potassium oxonate can undergo decarboxylation and ring contraction, leading to two primary degradation products:

-

Oxonic Acid Impurity 1 : 4-amino-1H-imidazole-2,5-dione (CAS: 60301-55-5)[2].

-

Oxonic Acid Impurity 2 : 5-Azauracil / 1,3,5-triazine-2,4(1H,3H)-dione (CAS: 71-33-0)[3].

The Analytical Challenge : Impurity 1 and Impurity 2 are isobaric isomers (Molecular Formula: C₃H₃N₃O₂, MW: 113.08). Because they possess identical molecular weights, standard single-quadrupole Mass Spectrometry (LC-MS) cannot differentiate them without complex fragmentation studies. Therefore, achieving baseline chromatographic resolution via HPLC is an absolute necessity to ensure accurate impurity profiling.

Degradation pathway of Potassium Oxonate yielding isobaric Impurities 1 and 2.

Mechanistic Insights into Method Development

Developing an HPLC method for these analytes requires overcoming three distinct physicochemical hurdles. The causality behind our chromatographic choices is detailed below:

A. Column Selection: Overcoming Phase Collapse

Impurity 1 is a highly polar, hydrophilic small molecule. Traditional end-capped C18 columns rely on hydrophobic interactions; when exposed to the >95% aqueous mobile phases required to retain such polar compounds, the hydrophobic alkyl chains fold onto themselves—a phenomenon known as "phase collapse" or "dewetting." Solution : We utilize an aqueous-compatible (AQ) C18 column (e.g., Inertsil ODS-3V or Waters Atlantis T3)[4]. These columns feature polar-embedded groups or optimized ligand densities that resist dewetting, allowing the stationary phase to remain fully solvated in 100% aqueous conditions, thereby maximizing the retention of Impurity 1.

B. Mobile Phase and pH Optimization: Suppressing Ionization

The imidazole-dione structure of Impurity 1 contains ionizable nitrogen atoms. At a neutral pH, the molecule exists in a highly ionized state, which drastically reduces its affinity for the hydrophobic stationary phase, causing it to elute in the void volume (

C. Detector Tuning: Compensating for Low UV Absorbance

Small heterocyclic molecules like Impurity 1 lack the extended conjugated

Mechanistic workflow for developing the self-validating HPLC method.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before any sample analysis can proceed, ensuring the method's resolving power is intact.

3.1 Reagents and Materials

-

Potassium Oxonate API (Reference Standard)

-

(4-amino-1H-imidazole-2,5-dione, CAS: 60301-55-5) Reference Standard[2]

-

(5-Azauracil, CAS: 71-33-0) Reference Standard[3]

-

Potassium Dihydrogen Phosphate (

), AR Grade -

Orthophosphoric Acid (

), AR Grade -

Acetonitrile, HPLC Grade

-

Ultrapure Water (18.2 MΩ·cm)

3.2 Preparation of Solutions

-

Buffer Preparation (Mobile Phase A) : Dissolve 6.8 g of

in 1000 mL of ultrapure water. Add dilute -

Diluent : Use Mobile Phase A.

-

System Suitability Solution (SST) : Prepare a solution containing 5 µg/mL of Impurity 1 and 5 µg/mL of Impurity 2 in the diluent.

-

Test Solution : Accurately weigh and dissolve the Potassium Oxonate sample in the diluent to achieve a concentration of 1.0 mg/mL.

3.3 Chromatographic Conditions

The method utilizes a steep gradient. The initial 100% aqueous phase retains the highly polar Impurities 1 and 2, while the subsequent organic sweep elutes the highly retained API and any late-eluting non-polar matrix components.

Table 1: Optimized Chromatographic Parameters

| Parameter | Specification |

| Column | Aqueous-compatible C18 (e.g., Inertsil ODS-3V), 150 × 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution State |

| 0.0 | 100 | 0 | Isocratic hold (Retain polar impurities) |

| 5.0 | 100 | 0 | Isocratic hold |

| 15.0 | 80 | 20 | Linear gradient (Elute API) |

| 20.0 | 80 | 20 | Isocratic hold (Column wash) |

| 21.0 | 100 | 0 | Return to initial conditions |

| 30.0 | 100 | 0 | Re-equilibration |

3.4 System Suitability Testing (SST)

To guarantee the scientific integrity of the run, the system must validate its own resolving power. Inject the SST Solution (n=6) prior to the test samples. The run is only valid if the criteria in Table 3 are met.

Table 3: System Suitability Acceptance Criteria

| Parameter | Target Analyte(s) | Acceptance Criteria |

| Resolution ( | Impurity 1 vs. Impurity 2 | |

| Tailing Factor ( | Impurity 1 | |

| Theoretical Plates ( | Impurity 1 | |

| Injection Precision | Impurity 1 Peak Area | %RSD |

Conclusion

The detection of Oxonic Acid Impurity 1 (4-amino-1H-imidazole-2,5-dione) presents a unique analytical challenge due to its extreme polarity and the presence of its isobaric counterpart, Impurity 2. By leveraging an aqueous-compatible C18 stationary phase, strict pH control to suppress ionization, and low-UV detection, this method establishes a rugged, self-validating protocol. This ensures the precise quantification of degradation products, thereby safeguarding the quality and efficacy of Potassium Oxonate APIs.

References

- Google Patents. (2014). Impurity compound of potassium oxonate and preparation method and application thereof (Patent No. CN103833641A).

-

Axios Research . (n.d.). 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0. Retrieved from [Link]

-

MDPI . (2022). Anti-Hyperuricemic Effect of Ethyl Acetate Sub-Fractions from Chrysanthemum morifolium Ramat. Dried Flowers on Potassium Oxonate-Induced Hyperuricemic Rats. Retrieved from [Link]

-

QCS Standards . (n.d.). Buy Oxonic Acid Impurity 1 | CAS 60301-55-5. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxonic Acid Impurity 1 | CAS No- 60301-55-5 | NA [chemicea.com]

- 3. 1,3,5-triazine-2,4(1H,3H)-dione - CAS - 71-33-0 | Axios Research [axios-research.com]

- 4. CN103833641A - Impurity compound of potassium oxonate and preparation method and application thereof - Google Patents [patents.google.com]

Application Note: A Validated LC-MS/MS Protocol for the Identification and Quantification of Oxonic Acid Impurity 1

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of potential impurities in oxonic acid drug substances. Oxonic acid, typically administered as its potassium salt, is a uricase inhibitor used to mitigate the side effects of certain chemotherapeutic agents.[1] The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure drug safety and efficacy, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4] This protocol provides a highly selective and sensitive method using Multiple Reaction Monitoring (MRM) in negative ion electrospray mode, suitable for researchers, quality control analysts, and drug development professionals.

Introduction: The Rationale for Impurity Profiling

Oxonic acid (also known as allantoxanic acid or 5-azaorotic acid) functions by inhibiting the enzyme uricase, thereby preventing the degradation of uric acid.[1][5] In pharmaceutical formulations, even trace-level impurities can possess undesirable toxicological properties or affect the stability and potency of the Active Pharmaceutical Ingredient (API).[4] Therefore, developing and validating analytical methods to detect and quantify these impurities is a cornerstone of ensuring product quality and patient safety.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent technique for this purpose, offering unparalleled sensitivity and specificity.[7][8][9] This guide details a complete workflow, from sample preparation to data analysis, grounded in the principles of scientific integrity and adherence to ICH Q2(R1) validation guidelines.[3]

For the purpose of this protocol, we will define a hypothetical but chemically plausible impurity, "Oxonic Acid Impurity 1" , as the corresponding amide derivative of oxonic acid (C₄H₄N₄O₃, MW: 156.10 g/mol ).[10] This allows for the demonstration of a complete methodological approach to impurity identification.

Experimental Workflow

The overall analytical process is a systematic procedure designed to ensure accuracy and reproducibility.

Caption: Experimental workflow from sample preparation to method validation.

Materials and Reagents

-

Potassium Oxonate Reference Standard (CAS 2207-75-2)

-

"Oxonic Acid Impurity 1" Reference Standard (hypothetical)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Methanol (LC-MS Grade)

Standard and Sample Preparation

Causality: Accurate preparation of standards is fundamental for reliable quantification. The use of a diluent that mimics the initial mobile phase composition (e.g., 90:10 Water:Methanol) ensures good peak shape for early eluting compounds.

Step-by-Step Protocol:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of Potassium Oxonate and "Impurity 1" reference standards into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with LC-MS grade water. Gentle warming may be required for complete dissolution of potassium oxonate.[11] Store at 2-8°C.

-

-

Working Stock Solutions (10 µg/mL):

-

Dilute 100 µL of each primary stock solution into 10 mL of a 50:50 Methanol:Water solution. These solutions are used for spiking.[12]

-

-

Calibration Curve Standards & Quality Control (QC) Samples:

-

Prepare a series of calibration standards by spiking the working stock solutions into a suitable matrix (e.g., drug product placebo or a defined solvent) to achieve a concentration range relevant for impurity testing (e.g., 0.5 ng/mL to 100 ng/mL).

-

Prepare QC samples at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC), independent of the calibration standards.[13]

-

-

Test Sample Preparation (Drug Substance):

-

Accurately weigh ~25 mg of the Oxonic Acid API.

-

Dissolve in 25 mL of water to create a 1 mg/mL solution.

-

Further dilute 100 µL of this solution into 10 mL of mobile phase A to bring the concentration into the validated range of the assay. This dilution factor must be accounted for in the final calculation.

-

LC-MS/MS Method Parameters

Causality: The chosen parameters are designed for optimal separation and detection. A reversed-phase C18 column provides robust separation of small polar molecules like oxonic acid.[14][15] The use of formic acid in the mobile phase aids in proton abstraction, enhancing signal in negative ionization mode.[15][16] Negative mode ESI is selected because carboxylic acids readily lose a proton to form a stable [M-H]⁻ ion.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters Atlantis dC18, 150 x 4.6 mm, 5.0 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B for 1 min, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 2 min |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3500 V |

| Drying Gas Temp | 300°C |

| Drying Gas Flow | 12 L/min |

| Nebulizer Pressure | 45 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Recommended LC-MS/MS Instrumental Parameters.

MRM Transitions and Fragmentation